molecular formula C11H16N2O4S2 B1446032 4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate CAS No. 2034155-40-1

4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate

Cat. No.: B1446032
CAS No.: 2034155-40-1
M. Wt: 304.4 g/mol
InChI Key: AZHLDBBLMXWMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate is a high-purity solid compound supplied for research use only. This benzothiazole derivative is a key intermediate in medicinal chemistry research, particularly in the development of novel therapeutic agents. Compounds based on the benzo[d]thiazole scaffold, such as the Substituted Methoxybenzoyl-Aryl-Thiazole (SMART) agents, have demonstrated significant antiproliferative activity against cancer cell lines, including melanoma and prostate cancer, with potency in the low nanomolar range . Preliminary mechanism of action studies indicate that these related compounds can exert their potent anticancer effects through the inhibition of tubulin polymerization, a validated target in cancer therapy . Furthermore, the thiazole core is a privileged structure in drug discovery, found in compounds with a broad spectrum of pharmacological activities, including antioxidant and antimicrobial properties . This makes this compound a valuable building block for researchers in chemical biology and pharmaceutical sciences for constructing complex molecules and probing new biological pathways. This product is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methanesulfonic acid;4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS.CH4O3S/c1-6-4-5-7(13-3)8-9(6)14-10(11)12(8)2;1-5(2,3)4/h4-5,11H,1-3H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHLDBBLMXWMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=N)S2)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzo[d]thiazole Core

  • The benzo[d]thiazole ring is typically constructed via cyclization reactions involving ortho-aminothiophenol derivatives and aldehydes or ketones.
  • For the 4-methoxy-3,7-dimethyl substitution pattern, starting materials such as appropriately substituted aminothiophenols and aldehydes bearing methoxy and methyl groups are used.
  • Cyclization is promoted under acidic or neutral conditions, often with heating.

Imine Formation

  • The 2(3H)-imine functionality is introduced by condensation of the benzo[d]thiazole-2-thione or related precursors with amines or ammonia derivatives.
  • This step often requires controlled pH and temperature to favor imine formation over other side reactions.

Methanesulfonate Salt Formation

  • The free base imine is treated with methanesulfonic acid to form the corresponding methanesulfonate salt.
  • This reaction is typically carried out in an organic solvent such as dichloromethane or similar, at low temperatures (0–5 °C) to avoid decomposition.
  • The salt precipitates out or can be crystallized from suitable solvents.

Purification and Crystallization

  • Purification is achieved by crystallization from solvents such as ethyl acetate, acetone, or diethyl carbonate.
  • Crystallization conditions are optimized to achieve high purity (typically >95%) and good yield.
  • Filtration and drying under vacuum complete the isolation process.

Representative Data Table: Preparation Parameters and Yields

Step Conditions Solvent(s) Temperature Yield (%) Purity (%) Notes
Benzo[d]thiazole ring formation Cyclization of substituted aminothiophenol and aldehyde Typically polar aprotic solvents 50–100 °C 70–85 - Acid or neutral catalysis
Imine formation Condensation with amine Organic solvent (e.g., DCM) Ambient to 40 °C 80–90 - pH control critical
Methanesulfonate salt formation Reaction with methanesulfonic acid DCM, CHCl3, or similar 0–5 °C 90–95 >95 Low temperature to prevent degradation
Crystallization Solvent crystallization Ethyl acetate, acetone, diethyl carbonate Ambient to 5 °C 90–97 >95 Multiple solvent options tested

Note: Yields and purities are typical ranges inferred from analogous compounds and commercial product data.

Research Findings and Optimization Insights

  • The methanesulfonate salt form enhances the compound’s stability and facilitates purification.
  • Crystallization solvent choice significantly impacts yield and purity; ethyl acetate and diethyl carbonate are preferred for balancing solubility and crystallization efficiency.
  • Low-temperature conditions during salt formation minimize side reactions and decomposition.
  • The presence of methoxy and methyl groups can influence the electronic properties of the benzo[d]thiazole ring, affecting cyclization efficiency and imine stability.
  • Analytical methods such as HPLC and NMR confirm the high purity and structural integrity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole moiety .

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzothiazole derivatives, including 4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate. A series of related compounds demonstrated inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), with some derivatives showing IC50 values as low as 0.09 µM. This suggests that modifications of the benzothiazole structure can enhance antiviral efficacy, making it a promising candidate for further development against viral pathogens .

Anticancer Activity

The compound's structural characteristics position it as a potential anticancer agent. Research indicates that related benzothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, imidazole derivatives have been explored for their anticancer properties, with studies showing that they can induce apoptosis in cancer cells . The specific mechanism by which this compound operates remains an area for further investigation.

Antiviral Research

A notable case study involved the evaluation of various benzothiazole derivatives against MERS-CoV. The study identified specific structural modifications that significantly improved antiviral activity, providing insights into how similar compounds could be optimized for therapeutic use .

Anticancer Investigations

Another case study focused on the anticancer properties of related benzothiazole compounds. Researchers found that certain substitutions on the benzothiazole ring led to enhanced cytotoxicity against breast cancer cell lines (MCF-7), indicating a promising pathway for drug development .

Data Tables

Compound Activity IC50 Value (µM) Reference
4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imineAntiviral (MERS-CoV)0.09
Related Benzothiazole DerivativeCytotoxic (MCF-7)0.83

Mechanism of Action

The mechanism of action of 4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate with structurally related derivatives:

Compound Name Substituents Counterion Melting Point (°C) Yield (%) Key References
This compound 4-OCH₃, 3-CH₃, 7-CH₃ CH₃SO₃⁻ Not reported Not reported Inferred from analogs
3-(2-Methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate 5,6-(CH₃)₂, 3-(CH₂CH₂OCH₃) 4-CH₃C₆H₄SO₃⁻ Not reported Not reported
3-Ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate 3-CH₂CH₃ 4-CH₃C₆H₄SO₃⁻ Not reported Discontinued
4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine (5a) 4-benzofuran, 3-(4-OCH₃C₆H₄) None (neutral) 278–280 83
3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-imine (7d) 4-ClC₆H₄, tetrahydrobenzo ring None (neutral) 292–294 50

Key Observations :

  • Substituent Effects: The 4-methoxy group in the target compound likely enhances electron density at the thiazole ring, influencing reactivity and binding interactions compared to halogenated (e.g., 7d) or non-polar methyl/ethyl analogs .
  • Counterion Impact : Methanesulfonate (CH₃SO₃⁻) offers superior solubility in polar solvents compared to bulkier 4-methylbenzenesulfonate (tosylate), which may affect bioavailability .
  • Thermal Stability : Neutral thiazol-2(3H)-imines (e.g., 5a and 7d) exhibit higher melting points (278–294°C) due to intermolecular hydrogen bonding, whereas sulfonate salts may have lower melting points but improved crystallinity .
Spectroscopic Characterization
  • ¹H NMR : Methoxy groups (e.g., 4-OCH₃) typically resonate at δ 3.8–4.0, while aromatic protons in benzo[d]thiazole derivatives appear between δ 6.5–8.0. Methyl groups (3-CH₃, 7-CH₃) show signals near δ 2.1–2.5 .
  • Mass Spectrometry : High-resolution MS (HRMS) would confirm the molecular ion peak at m/z 295.0982 (C₁₁H₁₃N₂O₂S⁺) for the free base, with the methanesulfonate counterion adding 95.02 g/mol .

Biological Activity

4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate (CAS No: 2034155-40-1) is a compound belonging to the thiazole family, recognized for its diverse biological and chemical properties. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, and they have been extensively studied for their potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its biochemical interactions, cellular effects, molecular mechanisms, and potential applications in medicine and industry.

The compound exhibits significant biochemical interactions that influence various metabolic pathways:

  • Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can alter the pharmacokinetics of co-administered drugs, potentially leading to increased efficacy or toxicity.
  • Gene Expression Modulation : The compound modulates the expression of genes involved in oxidative stress and inflammation pathways. This modulation can lead to a reduction in oxidative stress markers and inflammatory cytokines, suggesting a protective role against chronic diseases related to inflammation.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Anti-inflammatory Activity : The compound inhibits cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. By binding to COX-2's active site, it reduces the production of pro-inflammatory prostaglandins.
  • Oxidative Stress Reduction : Research indicates that this compound can lower oxidative stress levels in cells by enhancing antioxidant defenses. This effect is crucial in preventing cellular damage associated with oxidative stress-related diseases.

Molecular Mechanisms

At the molecular level, the activity of this compound is characterized by several key mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, its interaction with COX-2 leads to decreased inflammatory responses.
  • Receptor Binding : Preliminary studies suggest that it may bind to certain receptors involved in pain and inflammation pathways, further contributing to its anti-inflammatory effects .
  • Gene Regulation : By influencing transcription factors related to oxidative stress response, the compound can modulate gene expression patterns that promote cell survival under stressful conditions.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Anti-cancer Activity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, it has shown effectiveness against HeLa cells with IC50 values indicating significant antiproliferative activity .
  • Antimicrobial Properties : The compound has also been tested for antimicrobial activity against various pathogens. Preliminary results indicate that it possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Comparison with Similar Compounds

To understand its unique properties, a comparison with similar compounds is useful:

Compound NameBiological ActivityUnique Features
4-Methylbenzo[d]thiazol-2-amineAntimicrobialLacks methoxy and dimethyl groups
2-Aminothiazole derivativesAnticancerKnown for diverse biological activities
Benzothiazole derivativesAntimicrobial and anticancerWidely studied for various activities

This compound stands out due to its unique combination of functional groups that enhance solubility and stability while promoting specific interactions with biological targets .

Q & A

Q. What synthetic methodologies are reported for benzo[d]thiazole-2(3H)-imine derivatives, and how can they be adapted for the target compound?

Benzo[d]thiazole-2(3H)-imine derivatives are typically synthesized via two-component reactions involving diazonium salts and N-acyl-N'-aryl thioureas, using sodium tert-butoxide as a base . For the target compound, substituting appropriate methoxy- and methyl-substituted precursors could yield the desired product. Key steps include refluxing in DMSO (for cyclization) and purification via recrystallization (e.g., water-ethanol mixtures) to achieve moderate yields (65–75%) .

Q. How are structural confirmations performed for such compounds?

Characterization relies on:

  • FT-IR : To confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
  • NMR : ¹H and ¹³C NMR to resolve methoxy (δ ~3.8–4.0 ppm) and methyl substituents (δ ~2.5 ppm).
  • Elemental analysis : To validate molecular formula (e.g., C, H, N, S content) .
  • Melting point : Consistency with literature (e.g., 141–143°C for analogous compounds) .

Q. What solvent systems are optimal for recrystallization?

Ethanol-water mixtures are commonly used for benzo[d]thiazole derivatives due to their polarity gradients, which enhance crystal purity. For methanesulfonate salts, methanol or ethyl acetate may improve solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in cyclization steps?

  • Temperature control : Prolonged reflux (e.g., 18–24 hours) ensures complete cyclization but risks decomposition. Lower temperatures (40–60°C) with catalytic acetic acid may stabilize intermediates .
  • Base selection : Sodium tert-butoxide outperforms weaker bases in deprotonating thioureas, but excess base can hydrolyze sensitive groups. Titration via TLC monitoring is advised .
  • Work-up : Distillation under reduced pressure minimizes solvent impurities, improving yield reproducibility .

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

  • Overlapping NMR signals : Use 2D NMR (e.g., COSY, HSQC) to distinguish methoxy and methyl groups in crowded aromatic regions.
  • Elemental analysis discrepancies : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ions .
  • X-ray crystallography : Definitive proof of structure for ambiguous cases, though limited by crystal growth challenges in polar salts .

Q. What experimental design considerations are critical for assessing biological activity (e.g., antimicrobial or antidiabetic)?

  • Positive controls : Compare against sulfamethoxazole derivatives for antimicrobial assays .
  • Dose-response curves : Use logarithmic concentrations (1–100 μM) to identify IC₅₀ values for enzyme inhibition (e.g., α-glucosidase for diabetes studies) .
  • Matrix stability : Cool samples continuously to prevent organic degradation during long-term assays .

Methodological Challenges and Solutions

Q. How to address variability in biological assay results caused by sample degradation?

  • Stabilization : Store compounds at –20°C in anhydrous DMSO and avoid freeze-thaw cycles.
  • Degradation monitoring : Use HPLC-UV at intervals to track purity (e.g., λ = 254 nm for aromatic moieties) .

Q. What strategies improve reproducibility in multi-step syntheses?

  • Stepwise purification : Isolate intermediates (e.g., hydrazones) via column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) before final cyclization .
  • Stoichiometric precision : Use syringe pumps for slow addition of reagents like hydrazine hydrochloride to avoid exothermic side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate
Reactant of Route 2
4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate

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